

# Technical Support Center: Managing and Mitigating Iprodione Resistance in Fungal Populations

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## Compound of Interest

Compound Name: Iprodione

Cat. No.: B1672158

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fungicide **Iprodione** and managing resistance in fungal populations.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **Iprodione**?

A1: **Iprodione** is a dicarboximide fungicide that targets the MAP/Histidine-Kinase in the osmotic signal transduction pathway, specifically the High Osmolarity Glycerol (HOG) pathway.  
[1] It functions as a contact fungicide, inhibiting the germination of fungal spores and the growth of mycelium.[2]

Q2: What are the known mechanisms of resistance to **Iprodione** in fungi?

A2: The primary mechanism of resistance to **Iprodione** involves mutations in the *bos1* gene (also known as *Shos1* or *Daf1*), which encodes a class III histidine kinase, a key component of the HOG pathway.[3] Specific point mutations in this gene can lead to low, moderate, or high levels of resistance.[3][4] A secondary mechanism involves the overexpression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to actively remove the fungicide from the fungal cell.[5][6]

Q3: Which specific mutations in the *bos1* gene are associated with **Iprodione** resistance?

A3: In *Botrytis cinerea*, low resistance (LR) is often associated with mutations like I365S or I365N.[4] Moderately resistant (MR) phenotypes have been linked to mutations such as Q369P and N373S.[4] In *Sclerotinia homoeocarpa*, a nonsynonymous polymorphism resulting in an isoleucine to asparagine change at codon 366 (I366N) in the Shos1 gene confers resistance.[4]

Q4: Is there a fitness cost associated with **Iprodione** resistance?

A4: Yes, some studies have shown a fitness cost associated with dicarboximide resistance. For example, in *Botrytis cinerea*, sclerotia of resistant isolates may have lower survival rates compared to sclerotia from sensitive isolates.[7][8][9] This fitness penalty can lead to a decrease in the frequency of resistant strains when the fungicide is not in use.[9] However, the extent of the fitness cost can vary depending on the specific mutation and environmental conditions.[10][11]

Q5: What are the best practices for managing **Iprodione** resistance in experimental settings?

A5: To manage and mitigate the development of **Iprodione** resistance, it is recommended to:

- Alternate fungicides: Rotate **Iprodione** with fungicides that have different modes of action to reduce selection pressure.
- Use tank mixtures: Combining **Iprodione** with a suitable partner fungicide can delay the development of resistance.
- Limit applications: Avoid continuous and repeated use of **Iprodione**. Follow recommended application limits for the specific fungal species and system.
- Monitor resistance: Regularly test fungal populations for their sensitivity to **Iprodione** to detect resistance early.

## Data Presentation

Table 1: **Iprodione** EC<sub>50</sub> Values in *Botrytis cinerea*

Resistance Phenotype	EC <sub>50</sub> (µg/mL) Range	Fungal Species	Reference
Sensitive (S)	< 1.0	Botrytis cinerea	[12]
Low Resistance (LR)	1.0 - 10.0	Botrytis cinerea	[13]
Moderately Resistant (MR)	>10.0	Botrytis cinerea	[3]
Highly Resistant (HR)	>50.0	Botrytis cinerea	[3]
Sensitive (Organic Fields)	0.38 - 5.96	Botrytis cinerea	[8]
Resistant (Conventional Fields)	0.33 - 5.70	Botrytis cinerea	[8]

Table 2: Frequency of **Iprodione** Resistance in Botrytis cinerea Populations

Host Crop	Region/Country	Frequency of Resistance (%)	Reference
Strawberry	Brazil	25.7	[12]
Strawberry (Conventional)	Brazil	76.6	[8]
Strawberry (Organic)	Brazil	22.9	[8]
Small Fruits	Mid-Atlantic, USA	47	[14]
Various Hosts	Greece	7.3 (Iprodione only), 41.6 (Iprodione and Thiophanate-methyl)	[15][16]
Australian Vineyards	Australia	Not specified	[13]

## Experimental Protocols

## Protocol 1: Mycelial Growth Assay for Iprodione Sensitivity

This method determines the effective concentration of **Iprodione** that inhibits 50% of mycelial growth ( $EC_{50}$ ).

Materials:

- Potato Dextrose Agar (PDA)
- Technical grade **Iprodione**
- Sterile distilled water
- Solvent for **Iprodione** (e.g., acetone or DMSO)
- Sterile petri dishes (90 mm)
- Sterile cork borer (5 mm diameter)
- Fungal isolates to be tested
- Incubator

Procedure:

- Prepare **Iprodione** Stock Solution: Dissolve technical grade **Iprodione** in a suitable solvent to a high concentration (e.g., 10,000  $\mu\text{g/mL}$ ).
- Prepare Fungicide-Amended Media: Autoclave PDA and cool to 50-55°C. Add the **Iprodione** stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.1, 1, 5, 10, 50  $\mu\text{g/mL}$ ). Also, prepare control plates with the solvent alone at the highest concentration used.
- Pour Plates: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

- Inoculation: From the margin of an actively growing fungal colony, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each petri dish.
- Incubation: Incubate the plates at the optimal growth temperature for the fungus in the dark.
- Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the colony on the control plate reaches near the edge of the plate.
- Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC<sub>50</sub> value by probit analysis or by regressing the inhibition percentage against the log of the fungicide concentration.

## Protocol 2: Molecular Detection of *bos1* Gene Mutations via PCR-RFLP

This protocol uses Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) to detect known point mutations in the *bos1* gene that confer **Iprodione** resistance.

Materials:

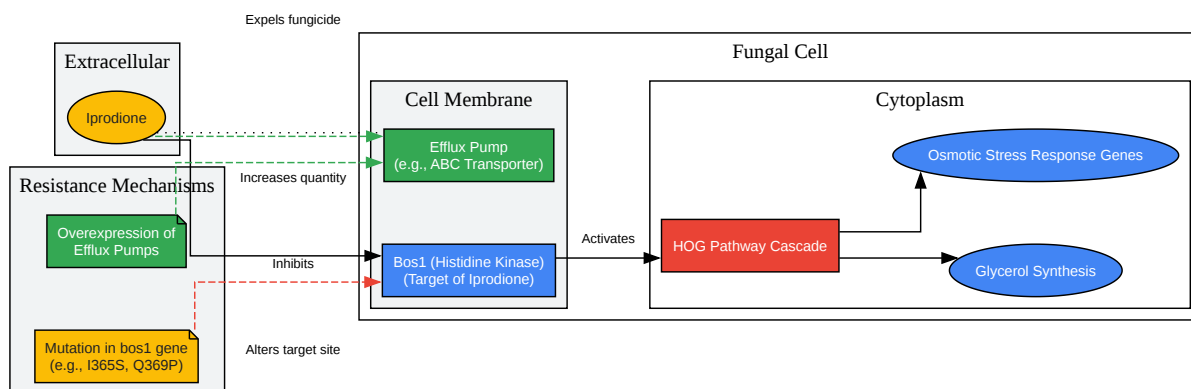
- Fungal DNA extract
- PCR primers flanking the mutation site in the *bos1* gene
- Taq DNA polymerase and reaction buffer
- dNTPs
- Thermocycler
- Restriction enzyme that specifically recognizes either the wild-type or mutant sequence
- Agarose gel electrophoresis equipment
- DNA stain (e.g., ethidium bromide)

- UV transilluminator

#### Procedure:

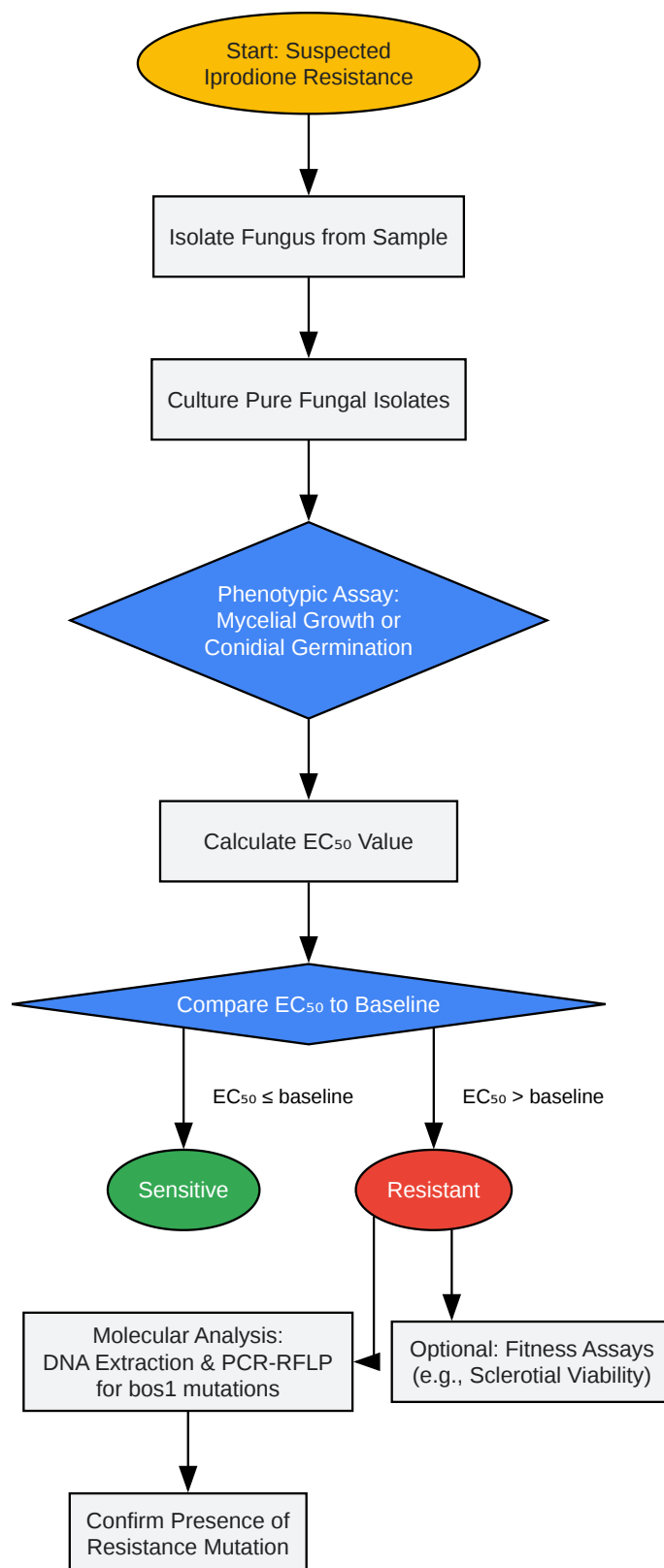
- DNA Extraction: Extract genomic DNA from the fungal isolates.
- PCR Amplification: Set up a PCR reaction using primers that amplify the region of the *bos1* gene containing the target mutation.
- Restriction Digestion: Digest the PCR product with the chosen restriction enzyme according to the manufacturer's instructions. The mutation will either create or abolish a restriction site.
- Agarose Gel Electrophoresis: Separate the digested DNA fragments on an agarose gel.
- Visualization and Analysis: Stain the gel and visualize the DNA bands under UV light. The pattern of DNA fragments will indicate the presence or absence of the mutation. A wild-type allele will produce a different banding pattern from a mutant allele.

## Mandatory Visualizations



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Caption: Signaling pathway of **Iprodione** action and resistance mechanisms.



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Caption: Workflow for characterizing **Iprodione** resistance.

## Troubleshooting Guide

Issue 1: High variability in EC<sub>50</sub> values between replicates in a mycelial growth assay.

- Possible Cause 1: Inconsistent mycelial plugs.
  - Solution: Ensure that all mycelial plugs are of a uniform size and are taken from the actively growing edge of the fungal colony.
- Possible Cause 2: Uneven distribution of **Iprodione** in the agar.
  - Solution: Thoroughly mix the molten agar after adding the fungicide and before pouring the plates to ensure a homogenous distribution.
- Possible Cause 3: Contamination of plates.
  - Solution: Use strict aseptic techniques throughout the procedure to prevent bacterial or other fungal contamination.

Issue 2: No PCR product after amplification of the *bos1* gene.

- Possible Cause 1: Poor DNA quality.
  - Solution: Check the quality and concentration of the extracted fungal DNA. If necessary, re-extract the DNA using a different method or a commercial kit.
- Possible Cause 2: PCR inhibitors in the DNA sample.
  - Solution: Dilute the DNA template to reduce the concentration of inhibitors.
- Possible Cause 3: Incorrect PCR primer annealing temperature.
  - Solution: Optimize the annealing temperature for the specific primers being used by running a gradient PCR.

Issue 3: Inconsistent results in fitness assays.



- Possible Cause 1: Variation in environmental conditions.
  - Solution: Ensure that all isolates (both resistant and sensitive) are incubated under identical and tightly controlled environmental conditions (temperature, humidity, light).
- Possible Cause 2: Genetic background of isolates.
  - Solution: When comparing the fitness of resistant and sensitive strains, use isolates with a similar genetic background to minimize variation not related to the resistance mutation.
- Possible Cause 3: Inappropriate fitness parameter.
  - Solution: The fitness cost of resistance may only be apparent in certain life stages. Measure multiple fitness parameters (e.g., sporulation, sclerotial viability, pathogenicity) to get a comprehensive understanding.[\[11\]](#)

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